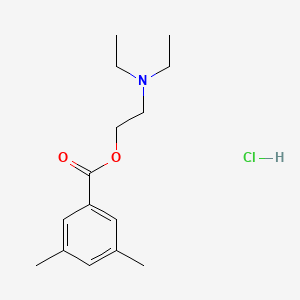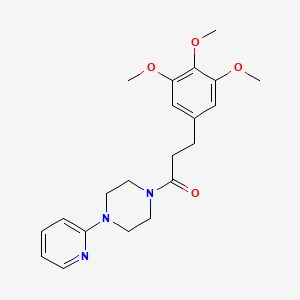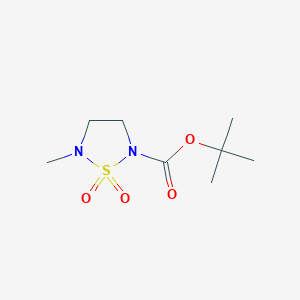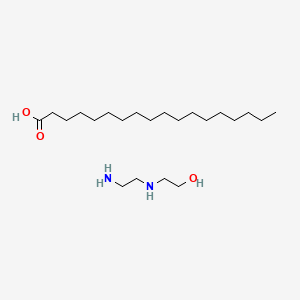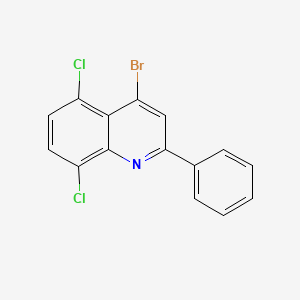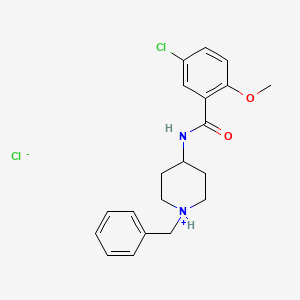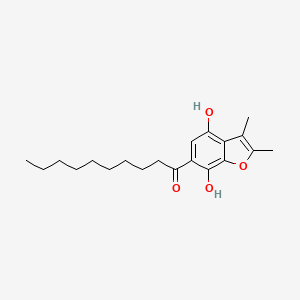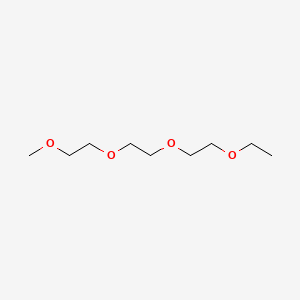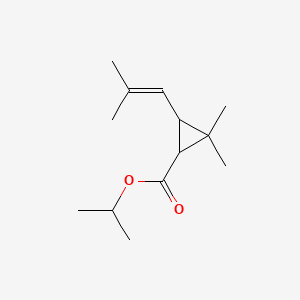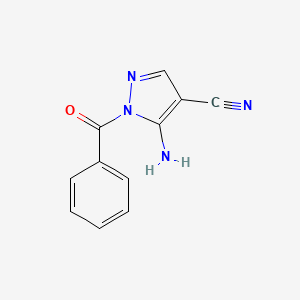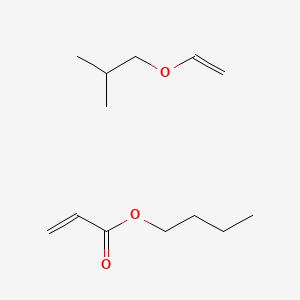
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane: is a chemical compound with the molecular formula C13H24O3 and a molecular weight of 228.328 g/mol . It is also known by its synonyms, such as 2-Propenoic acid, butyl ester, polymer with 1-(ethenyloxy)-2-methylpropane . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl prop-2-enoate;1-ethenoxy-2-methylpropane typically involves the polymerization of 2-Propenoic acid, butyl ester with 1-(ethenyloxy)-2-methylpropane . The reaction is carried out under controlled conditions, often involving catalysts to facilitate the polymerization process. The reaction temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo polymerization. The product is then purified through various techniques such as distillation and filtration to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, butyl prop-2-enoate;1-ethenoxy-2-methylpropane is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants .
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a component in biomedical materials .
Industry: Industrially, this compound is used in the production of various plastic materials, resins, and elastomers. Its unique properties make it suitable for applications requiring flexibility and durability .
Mechanism of Action
The mechanism of action of butyl prop-2-enoate;1-ethenoxy-2-methylpropane involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through polymerization, which contributes to its mechanical strength and stability. The molecular targets include various enzymes and receptors that facilitate its incorporation into polymer matrices .
Comparison with Similar Compounds
Butyl acrylate: Similar in structure but lacks the ethenoxy group.
Ethyl acrylate: Similar but with an ethyl group instead of a butyl group.
Methyl methacrylate: Contains a methacrylate group instead of a propenoate group.
Uniqueness: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane is unique due to its combination of the butyl ester and ethenoxy groups, which impart specific properties such as enhanced flexibility and reactivity in polymerization reactions .
Properties
CAS No. |
26354-08-5 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
butyl prop-2-enoate;1-ethenoxy-2-methylpropane |
InChI |
InChI=1S/C7H12O2.C6H12O/c1-3-5-6-9-7(8)4-2;1-4-7-5-6(2)3/h4H,2-3,5-6H2,1H3;4,6H,1,5H2,2-3H3 |
InChI Key |
WRFXMQVMJBFTLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(C)COC=C |
Related CAS |
26354-08-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


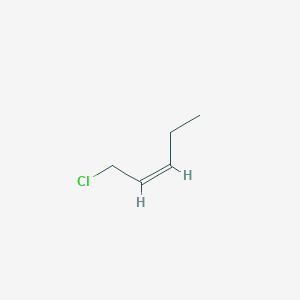
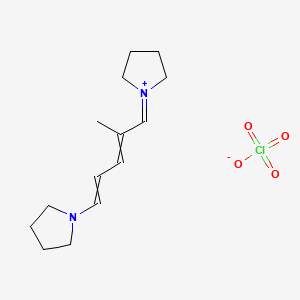
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
